Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18269836
InChI: InChI=1S/C11H21NO2/c1-3-5-9-6-11(7-9,8-12)10(13)14-4-2/h9H,3-8,12H2,1-2H3
SMILES:
Molecular Formula: C11H21NO2
Molecular Weight: 199.29 g/mol

Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate

CAS No.:

Cat. No.: VC18269836

Molecular Formula: C11H21NO2

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate -

Specification

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
IUPAC Name ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate
Standard InChI InChI=1S/C11H21NO2/c1-3-5-9-6-11(7-9,8-12)10(13)14-4-2/h9H,3-8,12H2,1-2H3
Standard InChI Key GBCBHLDPDMEAQR-UHFFFAOYSA-N
Canonical SMILES CCCC1CC(C1)(CN)C(=O)OCC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure centers on a cyclobutane ring, a four-membered carbon ring known for its angle strain and conformational rigidity. At position 1 of the ring, an aminomethyl group (-CH₂NH₂) and an ethyl ester (-COOCH₂CH₃) are bonded to the same carbon atom, while a propyl group (-CH₂CH₂CH₃) occupies position 3. This arrangement creates a sterically crowded environment that influences reactivity and intermolecular interactions.

Table 1: Key Structural and Identifier Data

PropertyValueSource
IUPAC Nameethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate
Molecular FormulaC₁₁H₂₁NO₂
Molecular Weight199.29 g/mol
Canonical SMILESCCCC1CC(C1)(CN)C(=O)OCC
InChIKeyGBCBHLDPDMEAQR-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate involves multi-step strategies to introduce functional groups onto the cyclobutane ring. A plausible route includes:

  • Cyclobutane Ring Formation: [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutane core.

  • Functionalization: Sequential alkylation and esterification to install the propyl and ethyl ester groups.

  • Aminomethylation: Reductive amination or nucleophilic substitution to introduce the aminomethyl moiety.

Yields and purity depend on reaction conditions, such as temperature control to mitigate ring strain-induced side reactions.

Industrial-Scale Production Challenges

Scale-up poses challenges due to the cyclobutane ring’s instability under harsh conditions. Optimized catalytic systems (e.g., palladium-mediated cross-coupling) and flow chemistry techniques may enhance efficiency.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar ester and aminomethyl groups. It is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water due to the hydrophobic propyl chain. Stability studies suggest susceptibility to hydrolysis under acidic or basic conditions, necessitating storage at 2–8°C in anhydrous environments.

Table 2: Physicochemical Parameters

PropertyValueSource
LogP (Predicted)~1.9–2.3
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors3 (ester O, NH₂)
Rotatable Bonds5

Comparative Analysis with Related Cyclobutane Derivatives

Substituent Effects on Bioactivity

Replacing the propyl group with a tert-butyl group (as in ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate) increases steric bulk, potentially enhancing metabolic stability but reducing solubility. Conversely, smaller substituents (e.g., methyl) may improve bioavailability at the expense of target selectivity .

Table 3: Comparative Properties of Cyclobutane Derivatives

CompoundMolecular FormulaMolecular WeightLogPKey Substituents
Target CompoundC₁₁H₂₁NO₂199.29~2.0Propyl, Aminomethyl
tert-Butyl AnalogC₁₂H₂₃NO₂213.32~2.5tert-Butyl, Aminomethyl
1-Ethyl-3-PropylcyclopentaneC₁₀H₂₀140.27~3.1Propyl, Ethyl

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